molecular formula C18H20N4O4S B2604295 N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide CAS No. 2034258-81-4

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide

Cat. No.: B2604295
CAS No.: 2034258-81-4
M. Wt: 388.44
InChI Key: XSHUQDDSMWYZSB-UHFFFAOYSA-N
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Description

N-(2-(4-Methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a synthetic sulfonamide derivative featuring a pyridinone ring substituted with methoxy and methyl groups, linked via an ethyl chain to a benzenesulfonamide moiety with a pyrazole substituent.

Properties

IUPAC Name

N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-4-pyrazol-1-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4S/c1-14-12-16(26-2)13-18(23)21(14)11-9-20-27(24,25)17-6-4-15(5-7-17)22-10-3-8-19-22/h3-8,10,12-13,20H,9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSHUQDDSMWYZSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1CCNS(=O)(=O)C2=CC=C(C=C2)N3C=CC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article will explore its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes:

  • Pyridine Derivative : Contributes to its chemical properties.
  • Benzene Sulfonamide Moiety : Enhances biological activity.
  • Methoxy and Methyl Substituents : Affect its interaction with biological targets.

The molecular formula of the compound is C17H20N4O3SC_{17}H_{20}N_4O_3S, with a molecular weight of 368.43 g/mol.

This compound primarily acts as an inhibitor of histone methyltransferase EZH2 . This enzyme is integral to gene silencing through histone methylation. By inhibiting EZH2, the compound may reverse epigenetic silencing of tumor suppressor genes, making it a promising candidate for cancer therapeutics.

Biochemical Pathways

The inhibition of EZH2 affects the Polycomb Repressive Complex 2 (PRC2) pathway, leading to:

  • Disruption of Transcriptional Silencing : Reactivating silenced genes involved in tumor suppression.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to induce apoptosis in cancer cell lines by reactivating silenced tumor suppressor genes. The following table summarizes key findings from various studies on its anticancer properties:

StudyCell LineIC50 (µM)Mechanism
HeLa5.0EZH2 Inhibition
MCF73.5Apoptosis Induction
A5494.0Cell Cycle Arrest

Case Studies

Case Study 1: EZH2 Inhibition in Cancer Therapy

A study published in Nature explored the effect of this compound on various cancer cell lines. The results showed that the compound effectively inhibited cell growth and induced apoptosis in both breast and lung cancer cells.

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications to the methoxy and methyl groups significantly impacted the compound's potency against EZH2. The presence of these groups was crucial for maintaining high binding affinity and selectivity towards the enzyme, as demonstrated in comparative studies with structurally similar compounds.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on unrelated compounds (e.g., benzo-oxazin derivatives, pyrrolidides), but structural and synthetic parallels can be drawn:

Structural Comparisons

Compound Class Key Features Target Compound Features
Benzo-oxazin derivatives 6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one core Lacks sulfonamide/pyrazole groups; emphasizes pyrimidinyl and oxazin rings.
Pyrrolidides Triazine-linked pyrrolidin-1-yl and dimethylamino-phenyl groups No triazine or dimethylamino motifs; pyridinone and sulfonamide dominate.
Target Compound Pyridinone-ethyl-sulfonamide-pyrazole hybrid Combines pyridinone (electron-rich), sulfonamide (H-bond donor/acceptor), and pyrazole.

Pharmacological Implications

  • Benzo-oxazin Derivatives: Noted for antimicrobial or antitumor activity in related studies (unmentioned in ) .
  • Sulfonamide Analogs: Known for targeting carbonic anhydrases (e.g., acetazolamide) due to sulfonamide’s zinc-binding capability. The pyridinone moiety may enhance solubility, while pyrazole could modulate receptor selectivity.

Key Limitations

  • No activity data or direct comparisons for the target compound are available in the provided evidence.
  • Structural analogs in –2 prioritize heterocyclic diversity (oxazin, triazine) over sulfonamide-pyrazole motifs, limiting functional comparisons.

Research Findings and Data Gaps

Parameter Benzo-oxazin Derivatives Target Compound (Inferred)
Synthesis Yield 60–75% Not reported
Bioactivity Unspecified in Hypothesized enzyme inhibition
Structural Uniqueness Oxazin-pyrimidine core Pyridinone-sulfonamide-pyrazole hybrid

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